![molecular formula C10H10BrNO2 B11862373 1-[(6-Bromo-2H-1,3-benzodioxol-5-yl)methyl]aziridine CAS No. 88168-04-1](/img/structure/B11862373.png)
1-[(6-Bromo-2H-1,3-benzodioxol-5-yl)methyl]aziridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-((6-Bromobenzo[d][1,3]dioxol-5-yl)methyl)aziridine typically involves the bromination of 1,3-benzodioxole-5-carboxaldehyde followed by a reaction with aziridine. The bromination step can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions . The subsequent reaction with aziridine is usually carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the nucleophilic substitution .
Industrial Production Methods
While specific industrial production methods for 1-((6-Bromobenzo[d][1,3]dioxol-5-yl)methyl)aziridine are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
1-((6-Bromobenzo[d][1,3]dioxol-5-yl)methyl)aziridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, NaBH4
Substitution: Amines, thiols, alkoxides, bases like NaH or K2CO3
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce various substituted benzodioxole derivatives .
Applications De Recherche Scientifique
1-((6-Bromobenzo[d][1,3]dioxol-5-yl)methyl)aziridine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its aziridine ring, which is known to form covalent bonds with nucleophilic sites in proteins.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-((6-Bromobenzo[d][1,3]dioxol-5-yl)methyl)aziridine involves the reactivity of the aziridine ring. Aziridines are known to be highly reactive due to the strain in the three-membered ring, making them susceptible to nucleophilic attack. This reactivity allows the compound to form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or altering protein function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-((6-Chlorobenzo[d][1,3]dioxol-5-yl)methyl)aziridine
- 1-((6-Fluorobenzo[d][1,3]dioxol-5-yl)methyl)aziridine
- 1-((6-Iodobenzo[d][1,3]dioxol-5-yl)methyl)aziridine
Uniqueness
1-((6-Bromobenzo[d][1,3]dioxol-5-yl)methyl)aziridine is unique due to the presence of the bromine atom, which can influence the compound’s reactivity and interactions. Bromine is larger and more polarizable than chlorine or fluorine, potentially leading to different biological activities and chemical properties .
Propriétés
Numéro CAS |
88168-04-1 |
|---|---|
Formule moléculaire |
C10H10BrNO2 |
Poids moléculaire |
256.10 g/mol |
Nom IUPAC |
1-[(6-bromo-1,3-benzodioxol-5-yl)methyl]aziridine |
InChI |
InChI=1S/C10H10BrNO2/c11-8-4-10-9(13-6-14-10)3-7(8)5-12-1-2-12/h3-4H,1-2,5-6H2 |
Clé InChI |
RFPISFRFSUQXDT-UHFFFAOYSA-N |
SMILES canonique |
C1CN1CC2=CC3=C(C=C2Br)OCO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-Methoxyphenyl)-1-methyl-1H-benzo[d]imidazol-5-amine](/img/structure/B11862290.png)

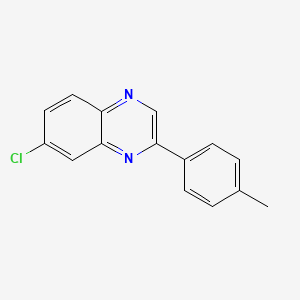

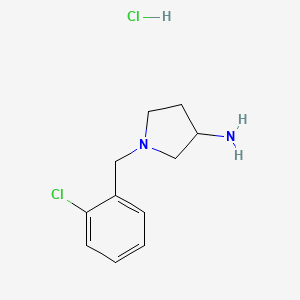
![2-Methyl-3-(2-(methylthio)pyrimidin-4-yl)imidazo[1,2-a]pyridine](/img/structure/B11862314.png)


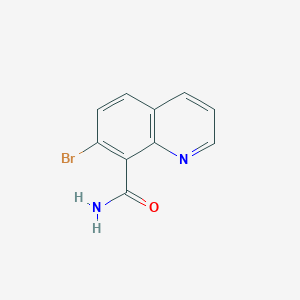

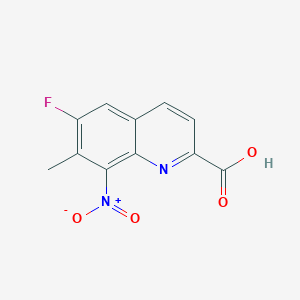
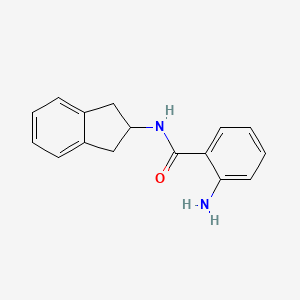
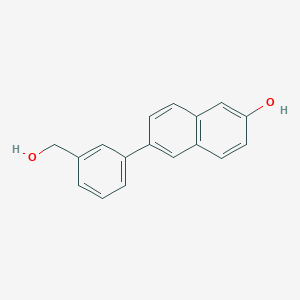
![N-(7-(Methoxymethyl)-3-methyl-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-2-yl)acetamide](/img/structure/B11862360.png)
